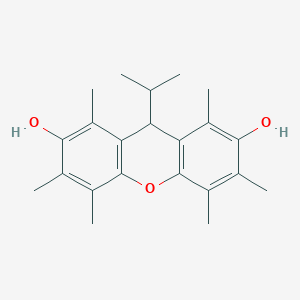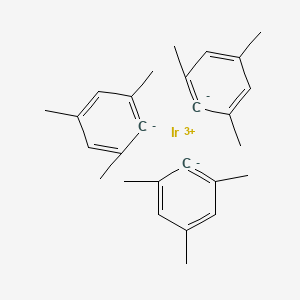
O-Ethyl benzamidoethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl benzamidoethanethioate is an organic compound with the molecular formula C11H15NOS It is a derivative of benzamide and contains both an ethyl group and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of O-Ethyl benzamidoethanethioate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl benzamidoethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
O-Ethyl benzamidoethanethioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of O-Ethyl benzamidoethanethioate involves its interaction with specific molecular targets and pathways. The thioester group is known to be reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound without the ethyl and thioester groups.
Ethyl benzamide: Contains an ethyl group but lacks the thioester functionality.
Thioesters: Compounds with similar thioester groups but different substituents .
Uniqueness
O-Ethyl benzamidoethanethioate is unique due to its combination of an ethyl group and a thioester functional group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
142066-04-4 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
O-ethyl 2-benzamidoethanethioate |
InChI |
InChI=1S/C11H13NO2S/c1-2-14-10(15)8-12-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
InChI Key |
PSSJLCFRTJBHIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)


![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
methoxysilane](/img/structure/B12549350.png)





![4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12549385.png)
![4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline](/img/structure/B12549401.png)
